molecular formula C56H44O4P2 B12610568 Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol CAS No. 649745-98-2

Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

Cat. No.: B12610568
CAS No.: 649745-98-2
M. Wt: 842.9 g/mol
InChI Key: DTGKVOKKNMCQFT-UHFFFAOYSA-N
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Description

Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol is a complex organic compound that features both a diphenylphosphorylbenzene moiety and a naphthalen-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common approach is the reaction of diphenylphosphoryl chloride with naphthalen-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis systems may be employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene rings .

Scientific Research Applications

Chemistry

In chemistry, Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has been studied for its potential anticancer properties. Research has shown that derivatives of naphthalen-2-ol can inhibit the growth of cancer cells, making it a promising candidate for drug development .

Industry

In industry, the compound is used in the production of dyes and pigments due to its ability to form stable, colored complexes. It is also used in the development of fluorescent materials for various applications .

Mechanism of Action

The mechanism of action of Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of cell growth and proliferation. The exact pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol is unique due to its combination of a diphenylphosphorylbenzene moiety and a naphthalen-2-ol structure. This unique combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .

Properties

CAS No.

649745-98-2

Molecular Formula

C56H44O4P2

Molecular Weight

842.9 g/mol

IUPAC Name

diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

InChI

InChI=1S/C20H14O2.2C18H15OP/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-12,21-22H;2*1-15H

InChI Key

DTGKVOKKNMCQFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O

Origin of Product

United States

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